molecular formula C24H23N5O4S B3007901 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide CAS No. 1359173-92-4

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide

Cat. No.: B3007901
CAS No.: 1359173-92-4
M. Wt: 477.54
InChI Key: WXELTSRBDYKXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[4,3-d]pyrimidine core, a bicyclic heterocyclic scaffold with a thioether linkage at position 5, substituted by a benzo[d][1,3]dioxol-5-ylmethyl group at position 4. The structure also includes an N-phenylacetamide moiety, an ethyl group at position 1, and a methyl group at position 5.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-3-29-22-21(15(2)27-29)26-24(34-13-20(30)25-17-7-5-4-6-8-17)28(23(22)31)12-16-9-10-18-19(11-16)33-14-32-18/h4-11H,3,12-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXELTSRBDYKXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide (CAS Number: 1359218-28-2) is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C25H25N5O4SC_{25}H_{25}N_{5}O_{4}S with a molecular weight of 491.6 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC₃₀H₂₅N₅O₄S
Molecular Weight491.6 g/mol
CAS Number1359218-28-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, demonstrating their potency compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms underlying the anticancer effects include:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) can disrupt signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that these compounds can halt the cell cycle at various phases, preventing further cell division.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound significantly inhibited cell growth in MCF7 cells with an IC50 value of approximately 25.72 ± 3.95 μM. It was observed that treatment led to increased apoptosis markers and altered mitochondrial membrane potential .
  • In Vivo Studies : Animal models treated with similar derivatives showed reduced tumor growth when compared to control groups. These findings suggest a promising therapeutic application in cancer treatment .

Pharmacological Potential Beyond Cancer

Beyond anticancer activity, derivatives of this compound may also exhibit other pharmacological effects such as:

  • Antiviral Activity : Some studies suggest that related compounds possess antiviral properties by inhibiting viral replication mechanisms.
  • Antioxidant Effects : The presence of dioxole rings is associated with antioxidant activity, which could contribute to overall cellular protection.

Comparison with Similar Compounds

Structural Similarity

The compound shares structural motifs with several heterocyclic systems described in the evidence:

Compound Class Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrazolo[4,3-d]pyrimidine Benzo[d][1,3]dioxol, N-phenylacetamide Thioether, ketone
Pyrrolo-thiazolo-pyrimidine (8) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, triazole-thiol Triazole, methoxy
Benzo[b][1,4]oxazin-3-one (7a-c) Pyrimidine-benzo[b][1,4]oxazinone Substituted phenyl, amino-pyrimidine Oxazinone, amino
Thiazolo-triazole (6a–t) Thiazolo[3,2-b]-1,2,4-triazole Substituted phenoxymethyl, arylacetamide Triazole, acetamide

Key Observations :

  • The thioether and acetamide groups in the target compound are analogous to the triazole-thiol and arylacetamide groups in compounds 8 and 6a–t, respectively . These groups likely influence solubility and target binding.
Computational and Bioactivity Comparisons
2.3.1. Molecular Similarity Metrics
  • Tanimoto and Dice Coefficients : and highlight these metrics for quantifying structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto coefficients . Applied to the target compound, such metrics could identify overlaps with kinase inhibitors or PDE5 modulators, given the pyrazolo-pyrimidine scaffold’s prevalence in these drug classes.
  • Structural Motif Clustering : emphasizes grouping compounds by Murcko scaffolds and Morgan fingerprints. The target compound’s benzo[d][1,3]dioxol and pyrazolo-pyrimidine motifs may cluster with neuroactive or anti-inflammatory agents .
2.3.2. Bioactivity Profiling
  • Antimicrobial Potential: Compounds with thiazolo-triazole cores () exhibit antimicrobial activity, suggesting the target’s thioether and acetamide groups may confer similar properties .
  • Enzyme Inhibition : The pyrazolo-pyrimidine scaffold is common in phosphodiesterase inhibitors (e.g., sildenafil analogs). The ketone and thioether groups could enhance binding to catalytic sites .
Pharmacokinetic and Toxicity Considerations
  • Toxicity : Thioether-containing compounds (e.g., 6a–t in ) often show hepatotoxicity risks, necessitating further ADMET studies for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.